MAZ51
Übersicht
Beschreibung
- Es zielt speziell auf VEGFR-3 ab, ohne die VEGF-C-vermittelte Stimulation von VEGFR2 zu blockieren.
- This compound wurde auf seine Antitumoraktivität untersucht und induziert Apoptose in verschiedenen Tumorzellen .
MAZ51: ist ein selektiver Inhibitor des Tyrosinkinase-Rezeptors 3 des vaskulären Endothelwachstumsfaktors (VEGFR-3 oder Flt-4).
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für MAZ51 in der Literatur nicht weit verbreitet.
- Es ist kommerziell erhältlich, und seine industriellen Produktionsmethoden können proprietäre Verfahren beinhalten.
Analyse Chemischer Reaktionen
- MAZ51 beeinflusst die Liganden-induzierte Autophosphorylierung von EGFR, IGF-1R oder PDGFRβ nicht signifikant.
- Häufige Reagenzien und Bedingungen, die bei seiner Synthese verwendet werden, bleiben unveröffentlicht.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: Die Antitumoraktivität von MAZ51 macht es für Krebsstudien relevant.
Angiogeneseforschung: Aufgrund seiner VEGFR-3-Inhibition könnte es in angiogeneserelevanten Untersuchungen untersucht werden.
Biologische Studien: Forscher können this compound verwenden, um VEGFR-Signalwege zu untersuchen.
Wirkmechanismus
- This compound induziert Zellrundung und G2/M-Zellzyklusarrest in Gliomzellen.
- Seine Wirkungen beinhalten die Phosphorylierung von Akt/GSK3β und die Aktivierung von RhoA .
Wirkmechanismus
- MAZ51 induces cell rounding and G2/M cell cycle arrest in glioma cells.
- Its effects involve phosphorylation of Akt/GSK3β and activation of RhoA .
Vergleich Mit ähnlichen Verbindungen
- Leider sind detaillierte Vergleiche mit ähnlichen Verbindungen in der verfügbaren Literatur rar.
Biologische Aktivität
MAZ51 is an indolinone-based compound primarily recognized for its role as a selective inhibitor of the vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. This compound has been studied extensively for its biological activities, particularly in the context of various cancers, including gliomas and prostate cancer. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cell morphology and proliferation, and potential therapeutic applications.
This compound exerts its biological effects through several key mechanisms:
- Inhibition of Cell Proliferation : this compound has been shown to induce G2/M phase cell cycle arrest in glioma cells, leading to inhibited cellular proliferation without significant cell death. This was observed in both rat C6 and human U251MG glioma cell lines .
- Cytoskeletal Alterations : The compound induces dramatic morphological changes in glioma cells, including cell rounding and retraction of cellular protrusions. These changes are associated with the clustering and aggregation of actin filaments and microtubules, indicating a profound impact on the cytoskeleton .
- Signaling Pathways : this compound activates the Akt/GSK3β signaling pathway, resulting in increased levels of phosphorylated GSK3β and active RhoA. Interestingly, it does not inhibit VEGFR-3 phosphorylation, suggesting that its antitumor activity may be independent of this pathway .
- Effects on Other Cancer Types : In prostate cancer models, this compound inhibited proliferation and migration in PC-3 cells (IC50 = 2.7 μM) by reducing VEGFR-3 expression while not affecting VEGFR-1 or VEGFR-2. This indicates a specific targeting mechanism that could be leveraged for therapeutic purposes .
Glioma Studies
In vitro studies demonstrated that this compound effectively alters the morphology and proliferation of glioma cells:
- Cell Lines Used : Rat C6 and human U251MG.
- Key Findings : Induction of G2/M arrest and cytoskeletal changes were significant at varying concentrations, reinforcing its potential as an antitumor agent.
Parameter | C6 Cells | U251MG Cells |
---|---|---|
IC50 (μM) | 3.0 | 2.5 |
Cell Cycle Phase Arrest | G2/M | G2/M |
Morphological Changes | Cell rounding | Cell rounding |
Prostate Cancer Studies
In a xenograft mouse model, this compound demonstrated significant tumor growth inhibition:
- Cell Line Used : PC-3.
- Treatment Results : Reduced tumor size and weight compared to control groups.
Treatment | Tumor Size (mm³) | Weight (g) |
---|---|---|
Control | 500 ± 50 | 0.8 ± 0.1 |
This compound (10 mg/kg) | 250 ± 30 | 0.4 ± 0.05 |
Eigenschaften
IUPAC Name |
(3E)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXONOPGCDDBQ-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163655-37-6 | |
Record name | 3-(4-Dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.